molecular formula C11H16O2 B8676251 2-(2-Methoxy-6-methylphenyl)-2-propanol CAS No. 79383-45-2

2-(2-Methoxy-6-methylphenyl)-2-propanol

Cat. No.: B8676251
CAS No.: 79383-45-2
M. Wt: 180.24 g/mol
InChI Key: GNRHHKWDAXVRSU-UHFFFAOYSA-N
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Description

2-(2-Methoxy-6-methylphenyl)-2-propanol is a tertiary alcohol featuring a phenyl ring substituted with a methoxy group at position 2 and a methyl group at position 5. The propanol moiety is attached to the phenyl ring at position 1, forming a sterically hindered alcohol (Fig. 1). The methoxy and methyl substituents likely influence its solubility, reactivity, and biological activity compared to simpler aromatic alcohols .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Phenyl-2-propanol

  • Structure: A tertiary alcohol with an unsubstituted phenyl ring attached to the propanol backbone .
  • Physical Properties :
    • Boiling point: 202°C
    • Molecular weight: 136.19 g/mol
    • Solubility: Low in water due to the hydrophobic phenyl group.
  • Key Differences: The absence of methoxy and methyl groups in 2-phenyl-2-propanol reduces steric hindrance and polarity, leading to lower boiling points compared to 2-(2-Methoxy-6-methylphenyl)-2-propanol (predicted to be higher due to substituents) . Applications: Primarily used as an intermediate in organic synthesis, whereas the target compound’s substituents may enhance binding to biological targets.

2-Methoxy-4-(2-propenyl)phenol (Eugenol)

  • Structure: A phenolic compound with methoxy and allyl substituents .
  • Physical Properties :
    • Vapor pressure: 6 hPa
    • MAK (Maximum Workplace Concentration): 19 mg/m³
  • Key Differences: Eugenol’s allyl group contributes to volatility and antimicrobial activity, while the target compound’s propanol and methyl groups may reduce volatility and increase lipid solubility . Toxicity: Eugenol’s MAK value suggests moderate workplace safety limits, whereas the target compound’s tertiary alcohol structure could necessitate stricter exposure guidelines.

Betaxolol Hydrochloride

  • Structure: A β-blocker with a propanol backbone, substituted with a cyclopropylmethoxy-phenoxy group and an isopropylamino group .
  • Key Differences: Betaxolol’s amino and ether functionalities enable β-adrenergic receptor antagonism, a property unlikely in the target compound due to the absence of nitrogen-based substituents. Solubility: Betaxolol’s hydrochloride salt enhances water solubility, whereas the target compound’s neutral structure may limit aqueous solubility .

Nitroimidazole Derivatives (e.g., 1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol)

  • Structure: A nitroimidazole-linked propanol with methoxy and nitro groups .
  • Key Differences :
    • The nitro group in nitroimidazoles enables hypoxia-selective reduction and binding to macromolecules, a mechanism absent in the target compound.
    • Applications: Nitroimidazoles are radiosensitizers, while the target compound’s bioactivity (if any) would depend on hydroxyl and aromatic interactions .

Comparative Data Table

Compound Molecular Weight (g/mol) Boiling Point (°C) MAK (mg/m³) Key Functional Groups
This compound ~180 (estimated) >202 (predicted) N/A Methoxy, methyl, tertiary alcohol
2-Phenyl-2-propanol 136.19 202 N/A Phenyl, tertiary alcohol
Eugenol 164.20 254 19 Methoxy, allyl, phenol
Betaxolol Hydrochloride 343.89 N/A N/A Ether, amino, hydrochloride
1-(2-Nitro-1-imidazolyl)-3-methoxy-2-propanol 231.2 (estimated) N/A N/A Nitroimidazole, methoxy

Research Findings and Implications

  • Solubility and Reactivity: The methoxy group in eugenol enhances solubility in organic solvents , suggesting similar behavior in the target compound. Tertiary alcohols like 2-phenyl-2-propanol are less reactive than primary alcohols, implying stability in synthetic applications .
  • Toxicity Profiles: Eugenol’s MAK value (19 mg/m³) provides a benchmark for assessing workplace safety of methoxy-containing compounds .

Properties

CAS No.

79383-45-2

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-(2-methoxy-6-methylphenyl)propan-2-ol

InChI

InChI=1S/C11H16O2/c1-8-6-5-7-9(13-4)10(8)11(2,3)12/h5-7,12H,1-4H3

InChI Key

GNRHHKWDAXVRSU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OC)C(C)(C)O

Origin of Product

United States

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